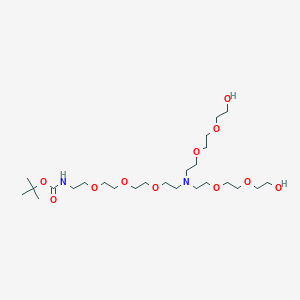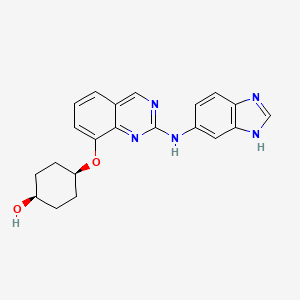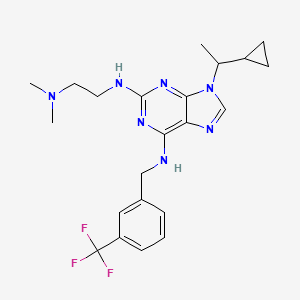
NH-bis(PEG2-propargyl)
概要
説明
NH-bis(PEG2-propargyl): bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine , is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features two terminal propargyl groups and an amino group, making it a versatile reagent in click chemistry and bioconjugation applications .
作用機序
Target of Action
NH-bis(PEG2-propargyl) is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to degrade specific proteins within cells . The primary targets of NH-bis(PEG2-propargyl) are the E3 ubiquitin ligase and the target protein .
Mode of Action
NH-bis(PEG2-propargyl) contains two essential ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . It also contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathway involved in the action of NH-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By binding to the E3 ubiquitin ligase and the target protein, NH-bis(PEG2-propargyl) facilitates the degradation of the target protein .
Result of Action
The primary result of the action of NH-bis(PEG2-propargyl) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of NH-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
生化学分析
Biochemical Properties
NH-bis(PEG2-propargyl) plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . NH-bis(PEG2-propargyl) serves as a linker that connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. This compound’s ability to form stable triazole linkages through CuAAC makes it an essential tool in the development of targeted protein degradation therapies .
Cellular Effects
NH-bis(PEG2-propargyl) influences various cellular processes by facilitating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by degrading specific proteins involved in signaling pathways, NH-bis(PEG2-propargyl)-based PROTACs can modulate cellular responses to external stimuli . Additionally, the degradation of transcription factors or other regulatory proteins can lead to changes in gene expression, ultimately impacting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of NH-bis(PEG2-propargyl) involves its role as a linker in PROTACs. The compound’s propargyl groups react with azide-bearing ligands via CuAAC to form stable triazole linkages. This reaction enables the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand . Once the PROTAC molecule is formed, it brings the E3 ubiquitin ligase into proximity with the target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This targeted degradation mechanism allows for the selective removal of specific proteins from the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NH-bis(PEG2-propargyl) can change over time due to factors such as stability and degradation. NH-bis(PEG2-propargyl) is generally stable when stored at -20°C, but its stability can be affected by light and temperature . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the degradation of NH-bis(PEG2-propargyl) can impact its ability to facilitate protein degradation and influence cellular function .
Dosage Effects in Animal Models
The effects of NH-bis(PEG2-propargyl) in animal models vary with different dosages. At lower dosages, the compound effectively facilitates the degradation of target proteins without causing significant adverse effects . At higher dosages, NH-bis(PEG2-propargyl) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular processes . Threshold effects have been observed, where a minimum dosage is required to achieve the desired protein degradation, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
NH-bis(PEG2-propargyl) is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, NH-bis(PEG2-propargyl) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and allows for efficient transport within the cellular environment . Additionally, the propargyl groups enable specific interactions with azide-bearing molecules, facilitating the compound’s localization and accumulation in target areas .
Subcellular Localization
NH-bis(PEG2-propargyl) exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, NH-bis(PEG2-propargyl) may localize to the cytoplasm or nucleus, depending on the nature of the target protein and the ligands used in the PROTAC molecule . This subcellular localization is crucial for the compound’s ability to facilitate targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions: NH-bis(PEG2-propargyl) is synthesized through a multi-step process involving the reaction of polyethylene glycol with propargyl bromide in the presence of a base, followed by the introduction of an amino group. The reaction conditions typically involve:
Solvent: Dimethyl sulfoxide (DMSO) or dichloromethane (DCM)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of NH-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification: Chromatography techniques such as flash chromatography or high-performance liquid chromatography (HPLC)
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the product’s purity and structure
化学反応の分析
Types of Reactions: NH-bis(PEG2-propargyl) undergoes various chemical reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Substitution Reactions: Reaction with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds
Common Reagents and Conditions:
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents
Substitution Reactions: Carboxylic acids, NHS esters, and carbonyl compounds in the presence of a base
Major Products:
科学的研究の応用
NH-bis(PEG2-propargyl) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in bioconjugation techniques to attach biomolecules for imaging and diagnostic purposes
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications
類似化合物との比較
NH-bis(PEG2-propargyl) is unique due to its dual propargyl groups and amino functionality, which provide multiple reactive sites for bioconjugation and click chemistry. Similar compounds include:
NH-bis(PEG2-azide): Contains azide groups instead of propargyl groups, used in similar click chemistry applications
NH-bis(PEG2-amino): Features amino groups for bioconjugation but lacks the alkyne functionality for click chemistry
NH-bis(PEG2-carboxyl): Contains carboxyl groups for conjugation with amines but does not participate in click chemistry.
NH-bis(PEG2-propargyl) stands out due to its versatility and ability to participate in both click chemistry and bioconjugation reactions, making it a valuable tool in various scientific research fields.
特性
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-7-16-11-13-18-9-5-15-6-10-19-14-12-17-8-4-2/h1-2,15H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFRCVRXSOWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130623 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-83-8 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)





